molecular formula C14H17ClN4 B2827241 Imiquimod hydrochloride

Imiquimod hydrochloride

Cat. No. B2827241
M. Wt: 276.76 g/mol
InChI Key: RGKLRAHQVIHCCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08168802B2

Procedure details

A solution of acetyl chloride (0.15 mL, 2 mmol) in ethanol (2 mL) was added to a solution of 5-(2-aminophenyl)-1-(2-methylpropyl)-1H-imidazole-4-carbonitrile (0.13 g) in ethanol (5 mL). The mixture was heated at reflux for two hours and allowed to cool to ambient temperature. The volume of the mixture was decreased to 2 mL by concentrating under reduced pressure. A solid was present, and the remaining liquid was decanted away from the solid, which was washed with diethyl ether (2×2 mL) and dried overnight in a vacuum oven at room temperature to provide 0.035 g (23% for Example 19 and Example 20 combined) of 1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine hydrochloride as a beige solid, mp>265° C.
Quantity
0.15 mL
Type
reactant
Reaction Step One
Name
5-(2-aminophenyl)-1-(2-methylpropyl)-1H-imidazole-4-carbonitrile
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([Cl:4])(=O)C.[NH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[C:12]1[N:16]([CH2:17][CH:18]([CH3:20])[CH3:19])[CH:15]=[N:14][C:13]=1[C:21]#[N:22]>C(O)C>[ClH:4].[CH3:20][CH:18]([CH3:19])[CH2:17][N:16]1[C:12]2[C:7]3[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=3[N:5]=[C:21]([NH2:22])[C:13]=2[N:14]=[CH:15]1 |f:3.4|

Inputs

Step One
Name
Quantity
0.15 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
5-(2-aminophenyl)-1-(2-methylpropyl)-1H-imidazole-4-carbonitrile
Quantity
0.13 g
Type
reactant
Smiles
NC1=C(C=CC=C1)C1=C(N=CN1CC(C)C)C#N
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for two hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
by concentrating under reduced pressure
CUSTOM
Type
CUSTOM
Details
the remaining liquid was decanted away from the solid, which
WASH
Type
WASH
Details
was washed with diethyl ether (2×2 mL)
CUSTOM
Type
CUSTOM
Details
dried overnight in a vacuum oven at room temperature
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
Cl.CC(CN1C=NC=2C(=NC=3C=CC=CC3C21)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.035 g
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 23.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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